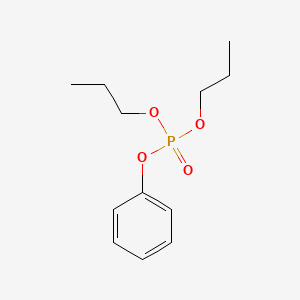![molecular formula C19H16Br8O2 B13903927 1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] CAS No. 67508-66-1](/img/structure/B13903927.png)
1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane is a brominated organic compound with the molecular formula C21H20Br8O2. It is known for its high bromine content and is primarily used as a flame retardant in various synthetic resins, including polypropylene and polystyrene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane typically involves the bromination of 2,2-bis(3,5-dibromo-4-allyloxyphenyl)propane in a suitable solvent such as methylene chloride . The reaction conditions often include maintaining a controlled temperature and using a bromine source to achieve the desired level of bromination.
Industrial Production Methods
In industrial settings, the production of this compound involves similar bromination processes but on a larger scale. The reaction mixture is usually subjected to specific conditions to ensure high purity and yield. The final product is often solidified from the reaction solution to enhance its storage stability and flowability .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, methylene chloride, and other solvents that facilitate the bromination process. The conditions typically involve controlled temperatures and reaction times to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Wissenschaftliche Forschungsanwendungen
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane has several scientific research applications, including:
Wirkmechanismus
The mechanism by which 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the combustion process, inhibiting the formation of free radicals that propagate the fire. This results in a reduced rate of combustion and enhanced fire resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications.
Hexabromocyclododecane: Used in polystyrene foam insulation.
Decabromodiphenyl Ether: Commonly used in textiles and electronics.
Uniqueness
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane is unique due to its high bromine content and specific structural features that enhance its effectiveness as a flame retardant. Its ability to maintain stability and flowability under various conditions makes it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
67508-66-1 |
|---|---|
Molekularformel |
C19H16Br8O2 |
Molekulargewicht |
915.6 g/mol |
IUPAC-Name |
1,3-dibromo-5-[[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]methyl]-2-(2,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C19H16Br8O2/c20-6-12(22)8-28-18-14(24)2-10(3-15(18)25)1-11-4-16(26)19(17(27)5-11)29-9-13(23)7-21/h2-5,12-13H,1,6-9H2 |
InChI-Schlüssel |
VTMXSQLRTDQKAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)CC2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13903852.png)

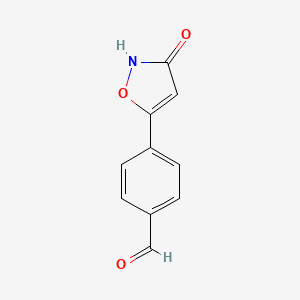
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)
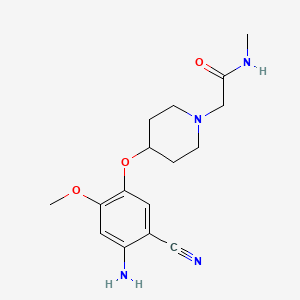
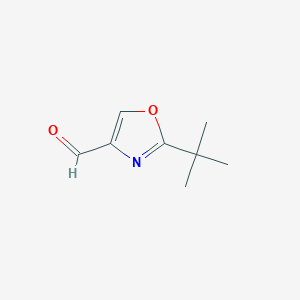
![4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903875.png)

![5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13903890.png)
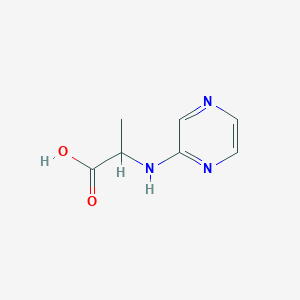
![calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13903899.png)
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B13903904.png)
![2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one](/img/structure/B13903909.png)
